PYCR1 Inhibitory Activity: Fragment Hit with Defined IC50 Versus Proline Analog Baseline
In a biochemical assay against human PYCR1 (pyrroline-5-carboxylate reductase 1), 3-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid exhibited an IC50 of 161,000 nM (161 µM) [1]. For context, the benchmark proline-analog inhibitor N-formyl-L-proline was reported with an apparent IC50 of approximately 300 µM in the same enzyme system, and the best fragment hit from the Meeks et al. screen achieved an IC50 of 30 µM [2].
| Evidence Dimension | Inhibition of human PYCR1 enzymatic activity (NADH oxidation assay) |
|---|---|
| Target Compound Data | IC50 = 161,000 nM (161 µM) |
| Comparator Or Baseline | N-formyl-L-proline (best proline analog inhibitor), IC50 ≈ 300 µM; best fragment hit, IC50 = 30 µM [2] |
| Quantified Difference | Target compound is approximately 1.9-fold more potent than N-formyl-L-proline (300/161) but approximately 5.4-fold less potent than the best fragment hit (161/30) |
| Conditions | Inhibition of 6x-His-tagged and SUMO-tagged human PYCR1 expressed in E. coli BL21 (DE3) cells, assessed as reduction in NADH oxidation [1]; comparison data from kinetic assays in the Meeks et al. fragment screen [2] |
Why This Matters
This compound provides a starting IC50 value that, while weak, places it within the tractable range of fragment hits amenable to structure-based optimization; knowing its exact potency relative to the proline analog baseline and the best-in-class fragment allows medicinal chemists to prioritize it for analogue synthesis campaigns targeting the PYCR1 active site.
- [1] BindingDB Entry BDBM50522091 (CHEMBL4551995). Affinity Data: IC50 = 1.61E+5 nM for human PYCR1. View Source
- [2] Meeks KR, Ji J, Protopopov MV, Tarkhanova OO, Moroz YS, Tanner JJ. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. J Chem Inf Model. 2024;64(5):1704-1718. View Source
